molecular formula C18H16N4O4S B2706281 methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate CAS No. 896341-59-6

methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2706281
CAS No.: 896341-59-6
M. Wt: 384.41
InChI Key: OIJHTSQOMKFRQA-UHFFFAOYSA-N
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Description

methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyrido[1,2-a][1,3,5]triazin ring system, which is a fused heterocyclic structure. The compound’s molecular formula is C19H16N4O4S, and it has a molecular weight of approximately 396.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the preparation of the pyrido[1,2-a][1,3,5]triazin core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[2-(9-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide
  • N-(3-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Uniqueness

methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate stands out due to its specific combination of functional groups and the presence of the benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-11-4-3-9-22-15(11)20-17(21-18(22)25)27-10-14(23)19-13-7-5-12(6-8-13)16(24)26-2/h3-9H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJHTSQOMKFRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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